molecular formula C21H25N3O3S2 B2620007 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 1797852-38-0

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2620007
CAS No.: 1797852-38-0
M. Wt: 431.57
InChI Key: ABAHDEWHMJMFOG-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzothiazole-piperidine scaffold linked to a substituted benzene ring via a methylene bridge. This compound’s structure integrates multiple pharmacophoric elements:

  • Benzothiazole: A heterocyclic aromatic moiety known for its role in modulating kinase activity and antimicrobial properties.
  • Piperidine: A six-membered nitrogen-containing ring commonly used to enhance bioavailability and target central nervous system (CNS) receptors.
  • Sulfonamide group: A functional group associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-15-13-17(7-8-19(15)27-2)29(25,26)22-14-16-9-11-24(12-10-16)21-23-18-5-3-4-6-20(18)28-21/h3-8,13,16,22H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABAHDEWHMJMFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a synthetic compound that incorporates a benzothiazole moiety, a piperidine ring, and a sulfonamide group. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Intermediate : The benzothiazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Piperidine Derivative Formation : Piperidine is modified to introduce the necessary substituents.
  • Coupling Reaction : The final step involves the coupling of the benzothiazole intermediate with the piperidine derivative to form the target compound.

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated significant antimicrobial activity. For example, derivatives containing benzothiazole and piperidine rings have been shown to inhibit bacterial growth by interfering with cellular processes.

CompoundStructural FeaturesActivity
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)]benzamideContains piperidine and benzothiazoleAnti-inflammatory
4-(benzo[d]thiazol-2-yloxy)-N-(pyridin-2-yloxy)benzamideEther-linked benzothiazoleAntimicrobial
N-(benzo[d]thiazol-2-yloxy)-N'-phenylureaUrea linkageAnticancer

Anti-inflammatory Activity

The compound's anti-inflammatory potential has been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By blocking COX activity, this compound may reduce the production of pro-inflammatory mediators such as prostaglandins.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Research indicates that similar compounds can inhibit cell proliferation in various cancer types, including breast and lung cancers . The mechanism often involves modulation of signaling pathways associated with cell growth and apoptosis.

The primary mechanism of action for this compound involves:

  • Inhibition of COX Enzymes : This leads to decreased levels of inflammatory mediators.
  • Modulation of Cell Signaling Pathways : The compound may interfere with pathways that regulate cell cycle progression and apoptosis in cancer cells.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : Research on similar sulfonamide derivatives indicated a marked reduction in inflammation in animal models when treated with COX inhibitors derived from benzothiazole structures.
  • Anticancer Potential : In vitro studies indicated that compounds containing piperidine structures exhibited antiproliferative effects on various cancer cell lines, suggesting potential therapeutic applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the benzothiazole and piperidine moieties enhances the antimicrobial efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These results suggest that derivatives of this compound could be effective in developing new antimicrobial agents .

Anti-inflammatory Properties

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide has shown promise as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process . This property could be beneficial in treating conditions characterized by inflammation.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and mitochondrial dysfunction .

Table 2: Antitumor Activity Evaluation

Cell LineIC50 (µM)Mechanism of Action
HCT1165.0Induction of apoptosis
MCF77.5Caspase activation
HeLa6.0Mitochondrial dysfunction

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Intermediate : The initial step includes synthesizing the benzothiazole ring.
  • Piperidine Derivative Formation : The subsequent step involves preparing the piperidine derivative.
  • Coupling Reaction : The final step is coupling the benzothiazole intermediate with the piperidine derivative to yield the target compound.

Industrial Applications

In the industrial sector, this compound can serve as a versatile intermediate in pharmaceutical synthesis and agrochemicals production. Its ability to undergo various chemical reactions allows for the development of a wide range of products .

Comparison with Similar Compounds

Research Implications and Limitations

  • Pharmacological Potential: The compound’s hybrid structure may offer dual activity (e.g., kinase inhibition via benzothiazole and enzyme modulation via sulfonamide).
  • Synthetic Challenges : The steric bulk of the benzothiazole-piperidine group could complicate sulfonamide coupling, necessitating optimized reaction conditions.

Q & A

Q. Basic Research Focus

  • Key Steps :
    • Piperidine-Benzothiazole Core : The benzo[d]thiazole group can be introduced via nucleophilic substitution or condensation reactions. For example, coupling 2-chlorobenzothiazole with piperidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
    • Sulfonamide Linkage : React the piperidine-benzothiazole intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., Et₃N) in dichloromethane .
    • Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization for purity validation .

Q. Advanced Methodological Considerations :

  • Catalyst Optimization : Replace traditional coupling agents (e.g., HBTU) with newer catalysts like Pd-mediated cross-coupling for regioselective bond formation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) improve reaction efficiency for sulfonamide formation .

How can researchers validate the structural integrity and purity of this compound?

Q. Basic Characterization :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm the presence of piperidine protons (δ ~2.5–3.5 ppm), benzothiazole aromatic signals (δ ~7.0–8.5 ppm), and sulfonamide NH (δ ~5.5 ppm) .
    • IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and benzothiazole C=N bonds (~1600 cm⁻¹) .
  • Elemental Analysis : Verify %C, %H, %N, and %S with ≤0.3% deviation from theoretical values .

Q. Advanced Techniques :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) and hydrogen-bonding networks in the crystal lattice .
  • LC-MS/MS : Detect trace impurities (<0.1%) using high-resolution mass spectrometry with electrospray ionization .

What structural modifications enhance the biological activity of this sulfonamide derivative?

Q. Basic Structure-Activity Relationship (SAR) :

  • Benzothiazole Optimization : Substituents at the 6-position of benzothiazole (e.g., electron-withdrawing groups like -CF₃) improve metabolic stability .
  • Sulfonamide Pharmacophore : The 4-methoxy-3-methyl group enhances lipophilicity, favoring blood-brain barrier penetration .

Q. Advanced SAR Strategies :

  • Piperidine Substitution : Introduce fluorinated groups at the piperidine 4-position to modulate pKa and improve target binding .
  • Hybrid Analogues : Combine with triazole or thiazole moieties (e.g., replacing methoxy with heterocycles) to diversify interaction profiles .

How should researchers address contradictions in biological data across assays?

Q. Methodological Approaches :

  • Orthogonal Assays : Validate enzyme inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT) to confirm target engagement .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PEG mixtures) to mitigate false negatives caused by aggregation .
  • Metabolite Profiling : Identify unstable intermediates (e.g., sulfonamide hydrolysis) via LC-MS to explain discrepancies .

What computational tools predict the compound’s interaction with biological targets?

Q. Advanced Modeling :

  • Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX), focusing on hydrogen bonds between the sulfonamide NH and active-site Zn²⁺ .
  • MD Simulations : Analyze piperidine flexibility in aqueous environments (GROMACS) to optimize substituents for conformational stability .
  • QSAR Models : Train algorithms on benzothiazole-sulfonamide datasets to predict IC₅₀ values for novel analogs .

How can solubility and stability be optimized for in vivo studies?

Q. Basic Formulation :

  • Salt Formation : Convert the free base to a hydrochloride salt using HCl/EtOH to improve aqueous solubility .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved enzymatically in vivo .

Q. Advanced Strategies :

  • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to enhance plasma half-life .
  • Cocrystallization : Co-crystallize with cyclodextrins to stabilize the amorphous phase and prevent precipitation .

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